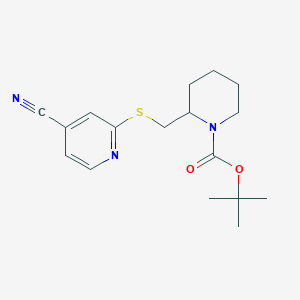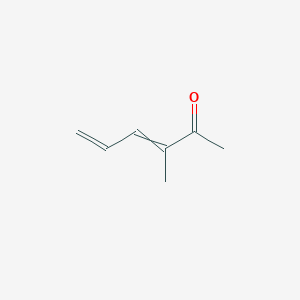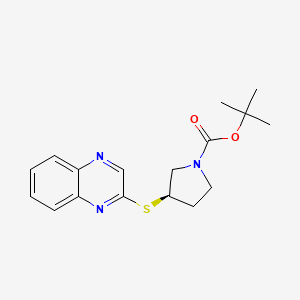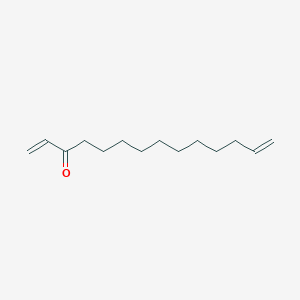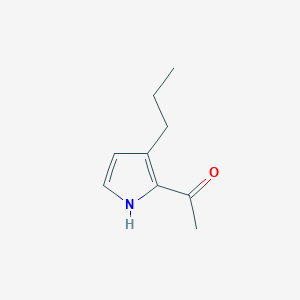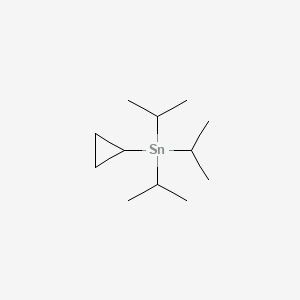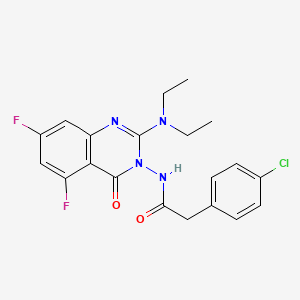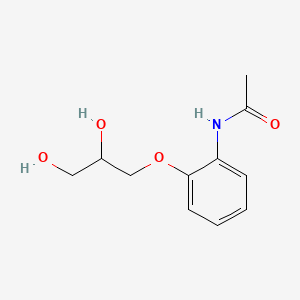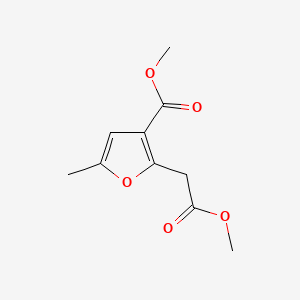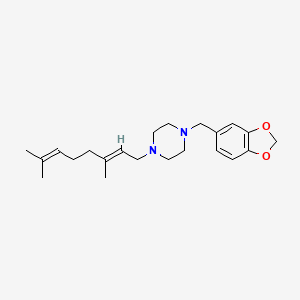
trans-1-Neryl-4-piperonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3,7-dimethyl-2,6-octadienyl group and a 1,3-benzodioxol-5-ylmethyl group
Vorbereitungsmethoden
The synthesis of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Substitution reactions: The piperazine ring is then substituted with the 3,7-dimethyl-2,6-octadienyl group and the 1,3-benzodioxol-5-ylmethyl group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the benzodioxole moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool for studying signal transduction pathways.
Wirkmechanismus
The mechanism of action of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, altering neuronal communication and affecting physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine can be compared with similar compounds such as:
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol: This compound shares the 3,7-dimethyl-2,6-octadienyl group but differs in the core structure, featuring a carbazole moiety instead of a piperazine ring.
1,3-Benzenediol, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-5-methyl-: This compound has a similar 3,7-dimethyl-2,6-octadienyl group but is based on a benzenediol structure.
The uniqueness of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
55436-44-7 |
|---|---|
Molekularformel |
C22H32N2O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine |
InChI |
InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9+ |
InChI-Schlüssel |
PNLNRIWUGZICBX-DJKKODMXSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


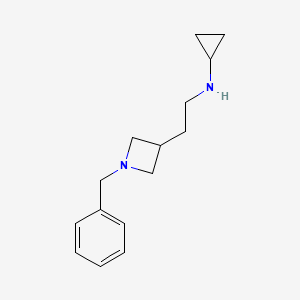
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
